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Cat. No.: B1268086

For Researchers, Scientists, and Drug Development Professionals

Overview

2-Bromoethyl benzoate is an organic compound characterized by a benzoate ester functional
group and a bromoethyl moiety.[1] It serves as a versatile chemical intermediate, primarily
utilized in organic synthesis for the introduction of the benzoyloxyethyl group into various
molecular structures. Its reactivity, particularly at the carbon bearing the bromine atom, makes
it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical
agents and other specialty chemicals. This guide provides a comprehensive overview of its
chemical and physical properties, spectroscopic profile, synthesis protocols, and applications in
drug development.

Physicochemical Properties

2-Bromoethyl benzoate is typically a colorless to pale yellow liquid under standard conditions.
[2] It is soluble in common organic solvents such as chloroform and methanol, but has limited
solubility in water.[3] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Bromoethyl Benzoate
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Property Value Reference(s)
CAS Number 939-54-8 [3]

Molecular Formula CoHoBrO:z [3]

Molecular Weight 229.07 g/mol [3]
Appearance C.:olc')rle.ss to light yellow clear e

liquid/oil

Boiling Point 157-159 °C at 20 mmHg [4]

Density 1.445 g/mL at 25 °C [4]

Refractive Index (n2°/D) 1.548 [4]

Soluble in Chloroform,
Solubility Methanol; Sparingly soluble in [1][3]

water.

Spectroscopic Analysis

The structural identity of 2-bromoethyl benzoate can be confirmed through various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra provide characteristic signals for the aromatic and aliphatic
portions of the molecule. Predicted chemical shifts (in ppm, relative to TMS) in a CDCIs solvent
are detailed in Table 2. The proton NMR spectrum typically shows two triplets in the aliphatic
region corresponding to the adjacent methylene groups and a set of multiplets in the aromatic
region.

Table 2: Predicted NMR Spectral Data for 2-Bromoethyl Benzoate in CDCls
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Predicted & . . .
1H NMR Multiplicity Integration Assignment
(ppm)
Aromatic Protons  8.05 - 8.02 Multiplet 2H H-ortho
Aromatic Protons  7.58 - 7.54 Multiplet 1H H-para
Aromatic Protons  7.46 - 7.42 Multiplet 2H H-meta
Methylene )
4.60 Triplet 2H -OCHz-
Protons
Methylene .
3.65 Triplet 2H -CH2Br
Protons
Predicted & )
13C NMR Assignment
(ppm)
Carbonyl Carbon  166.1 C=0
Aromatic Carbon  133.2 C-para
Aromatic Carbon  129.8 C-ortho
Aromatic Carbon  129.5 C-ipso
Aromatic Carbon  128.5 C-meta
Methylene
64.5 -OCHz2-
Carbon
Methylene
28.3 -CH2Br
Carbon

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands indicating the key functional
groups.

e C=0 Stretch (Ester): A strong, sharp peak is expected around 1720 cm~1.

e C-O Stretch (Ester): A strong peak appears in the 1270-1300 cm~1 region.
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o Aromatic C-H Stretch: Peaks are observed above 3000 cm1.
o Aliphatic C-H Stretch: Peaks are observed just below 3000 cm~1.

o C-Br Stretch: A peak is expected in the 600-700 cm~1 region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-bromoethyl benzoate reveals a characteristic
isotopic pattern for the molecular ion due to the presence of bromine ("°Br and 81Br isotopes in
~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 228 and 230. The primary
fragmentation involves the cleavage of the ester group.

e m/z 105: This is often the base peak, corresponding to the benzoyl cation [CeHsCQO]*,
formed by the loss of the bromoethoxy radical (¢\OCH2CH:2Br).

e m/z 77: This fragment corresponds to the phenyl cation [CeHs]*, resulting from the loss of a
carbonyl group (CO) from the benzoyl cation.

[CeHsCOOCH2CH2Br]* - *OCH2CH:Br [CeHsCO]* -Co , [CeHs]*
m/z 228/230 > m/z 105 m/z 77

Click to download full resolution via product page
Figure 1: Key fragmentation pathway of 2-bromoethyl benzoate in mass spectrometry.

Synthesis and Experimental Protocols

The most direct and common method for synthesizing 2-bromoethyl benzoate is through the
Fischer esterification of benzoic acid with 2-bromoethanol, using a strong acid as a catalyst.[5]

Fischer Esterification Protocol

This protocol details the synthesis of 2-bromoethyl benzoate from commercially available
starting materials.

Materials:
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» Benzoic acid

e 2-Bromoethanol

o Concentrated Sulfuric Acid (H2S0a4)

o Diethyl ether (or Dichloromethane)

e 5% Sodium Bicarbonate (NaHCO3) solution

o Saturated Sodium Chloride (Brine) solution

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Naz2S0a)

e 100 mL Round-bottom flask, Reflux condenser, Separatory funnel, Beakers, Magnetic stirrer
and stir bar, Heating mantle.

Procedure:

e Reaction Setup: In a 100 mL round-bottom flask, combine benzoic acid (1.0 eq) and an
excess of 2-bromoethanol (e.g., 3.0 to 5.0 eq).

o Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of
concentrated sulfuric acid (approx. 0.1-0.2 eq).

o Reflux: Attach a reflux condenser to the flask, add boiling chips, and heat the mixture to a
gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The reaction progress can
be monitored by Thin Layer Chromatography (TLC).[6]

o Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room
temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.

o Extraction: Add 40 mL of diethyl ether to the separatory funnel. Shake the funnel vigorously,
venting frequently to release any pressure. Allow the layers to separate and drain the lower
aqueous layer.[7]

e Washing:
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o Wash the organic layer with 25 mL of water.

o Carefully wash the organic layer with 25 mL of 5% sodium bicarbonate solution to
neutralize any unreacted benzoic acid and the sulfuric acid catalyst.[7] (Caution: CO2z gas
will be evolved).

o Wash the organic layer with 25 mL of brine to remove residual water.

e Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over
anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent
(diethyl ether) using a rotary evaporator to yield the crude 2-bromoethyl benzoate.

« Purification: The crude product can be purified by vacuum distillation if necessary.
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Figure 2: General experimental workflow for the synthesis of 2-bromoethyl benzoate.
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Applications in Drug Development

2-Bromoethyl benzoate is a valuable intermediate in the synthesis of pharmacologically active
molecules. The benzoate ester structure is a common feature in many local anesthetic drugs.
[7] The bromoethyl group provides a reactive handle for nucleophilic substitution, allowing for
the attachment of amine-containing moieties, which are often crucial for the biological activity of
these anesthetics.

For example, 2-bromoethyl benzoate can be a precursor to compounds like 2-(piperidin-1-
yl)ethyl-4-(propylamino)benzoate. In a multi-step synthesis, a substituted benzoic acid can be
esterified with 2-bromoethanol, followed by the reaction of the resulting bromo-intermediate
with a cyclic amine like piperidine to yield the final active compound.

Mechanism of Action: Role in Local Anesthesia

While 2-bromoethyl benzoate itself is not an active anesthetic, the benzoate ester derivatives
synthesized from it often function as local anesthetics. The primary mechanism of action for
this class of drugs is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal
cell membrane.[5][7]

e Nerve Impulse: Pain signals are transmitted as electrical impulses (action potentials) along
nerve fibers.

e Sodium lon Influx: The propagation of an action potential requires the rapid influx of sodium
ions (Na*) through VGSCs, which leads to depolarization of the nerve membrane.

o Channel Blockade: Local anesthetics, being lipid-soluble, diffuse across the neuronal
membrane. Once inside the neuron, the protonated (cationic) form of the drug binds to a
specific receptor site within the pore of the VGSC.[5]

« Inhibition of Depolarization: This binding stabilizes the sodium channel in its inactivated
state, preventing the influx of Na* ions.

» Signal Block: By inhibiting depolarization, the anesthetic effectively blocks the generation
and conduction of the nerve impulse, resulting in a loss of sensation in the localized area.[7]
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Figure 3: Mechanism of action for benzoate-derived local anesthetics.

Safety and Handling

2-Bromoethyl benzoate is classified as causing skin and serious eye irritation. As with many
brominated organic compounds, it should be handled with care in a well-ventilated area or
fume hood.

» Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields, and a lab coat.
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» Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
It should be treated as hazardous chemical waste.

Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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